3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound with the molecular formula C13H8BrN3O. It is composed of a pyridine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with the bromine atom in the para position.
3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Chlorine substituent instead of bromine.
3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Methyl group instead of bromine.
Uniqueness
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity in biological systems and its performance in materials applications .
Biological Activity
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.12 g/mol. The presence of the bromophenyl group and the oxadiazole moiety contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound under consideration demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human cervical carcinoma (HeLa) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HT-29 | 92.4 |
Novel derivative | OVXF 899 | 2.76 |
Novel derivative | PXF 1752 | 9.27 |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been extensively studied. The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 125 µg/mL for E. coli and lower for S. aureus .
Table 2: Antibacterial Activity
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <100 |
Escherichia coli | >125 |
Pseudomonas aeruginosa | >150 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. Research indicates that oxadiazole derivatives can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the specific structure of the derivative .
Anti-inflammatory Activity
Oxadiazole compounds are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammation pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Effects : A recent study synthesized several oxadiazole derivatives, including this compound, and tested their effects on human cancer cell lines. The results indicated that modifications to the oxadiazole structure could enhance anticancer activity significantly.
- Antibacterial Evaluation : Another investigation focused on evaluating the antibacterial efficacy of various oxadiazole derivatives against clinically relevant bacterial strains. The study concluded that structural modifications could lead to improved antibacterial properties.
Properties
IUPAC Name |
5-(3-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJPCSPGNVNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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